4-Methoxy-3-(phenylcarbamoyl)phenyl acetate
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Overview
Description
4-Methoxy-3-(phenylcarbamoyl)phenyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by its unique structure, which includes a methoxy group, a phenylcarbamoyl group, and an acetate group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(phenylcarbamoyl)phenyl acetate typically involves the esterification of 4-methoxyphenol with phenyl isocyanate followed by acetylation. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(phenylcarbamoyl)phenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Hydrolysis: 4-Methoxyphenol and phenylcarbamic acid.
Reduction: 4-Methoxy-3-(phenylcarbamoyl)phenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(phenylcarbamoyl)phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(phenylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets in biological systems. The methoxy group and phenylcarbamoyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl acetate: Similar structure but lacks the phenylcarbamoyl group.
3-Phenylcarbamoylphenyl acetate: Similar structure but lacks the methoxy group.
4-Methoxy-3-(phenylcarbamoyl)phenyl alcohol: Similar structure but has an alcohol group instead of an acetate group.
Uniqueness
4-Methoxy-3-(phenylcarbamoyl)phenyl acetate is unique due to the presence of both the methoxy and phenylcarbamoyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61227-27-8 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
[4-methoxy-3-(phenylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C16H15NO4/c1-11(18)21-13-8-9-15(20-2)14(10-13)16(19)17-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,19) |
InChI Key |
WQQCDTFIOITMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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